molecular formula C12H14O3 B7769112 Ethyl 3-methyl-3-phenylglycidate CAS No. 19464-95-0

Ethyl 3-methyl-3-phenylglycidate

Cat. No.: B7769112
CAS No.: 19464-95-0
M. Wt: 206.24 g/mol
InChI Key: LQKRYVGRPXFFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-3-phenylglycidate, commonly known as strawberry aldehyde, is an organic compound widely used in the flavor and fragrance industry. Despite its common name, it does not contain an aldehyde group. This compound is known for its pleasant strawberry-like aroma and is used in various applications, including perfumes, cosmetics, and artificial fruit flavors .

Mechanism of Action

Ethyl methylphenylglycidate, also known as strawberry aldehyde, is an organic compound widely used in the flavor and fragrance industry .

Target of Action

Ethyl methylphenylglycidate primarily targets the olfactory receptors, contributing to the perception of a pleasant strawberry-like aroma and taste . It is used in various applications, including perfumes, soaps, beauty care products, detergents, pharmaceuticals, baked goods, candies, ice cream, and others .

Mode of Action

The compound contains two functional groups, an ester and an epoxide . These groups interact with the olfactory receptors, triggering a sensory response that is interpreted as a strawberry-like aroma and taste .

Biochemical Pathways

It is known that the compound interacts with the olfactory system, which involves a complex network of biochemical pathways related to smell perception .

Pharmacokinetics

Given its widespread use in food and cosmetic products, it is generally recognized as safe (gras) by the us food and drug administration .

Result of Action

The primary result of ethyl methylphenylglycidate’s action is the perception of a pleasant strawberry-like aroma and taste . This makes it a valuable ingredient in a variety of products, enhancing their sensory appeal .

Action Environment

The efficacy and stability of ethyl methylphenylglycidate can be influenced by various environmental factors. For instance, it is a colorless liquid that is insoluble in water . Therefore, its application and effectiveness can vary depending on the medium in which it is used .

Biochemical Analysis

Biochemical Properties

Ethyl methylphenylglycidate contains ester and epoxide functional groups .

Cellular Effects

It is generally recognized as safe (GRAS) by the US Food and Drug Administration , suggesting it does not have significant adverse effects on cell function.

Molecular Mechanism

It is known to contain two functional groups, an ester and an epoxide , which may interact with biomolecules in the body

Temporal Effects in Laboratory Settings

Long-term, high-dose studies in rats have demonstrated that Ethyl methylphenylglycidate has no significant adverse health effects and is not carcinogenic . This suggests that it is stable and does not degrade significantly over time in laboratory settings.

Metabolic Pathways

It is known to be synthesized via the Darzens condensation

Transport and Distribution

Given its insolubility in water , it may require transporters or binding proteins to move within the body.

Preparation Methods

Ethyl 3-methyl-3-phenylglycidate is typically synthesized through the Darzens condensation reaction. This involves the condensation of acetophenone with the ethyl ester of monochloroacetic acid in the presence of a base . The reaction conditions usually include:

    Reactants: Acetophenone and ethyl chloroacetate

    Catalyst/Base: Sodium or potassium hydroxide

    Solvent: Ethanol or other suitable solvents

    Temperature: Moderate temperatures, typically around room temperature to slightly elevated temperatures

The industrial production of ethyl methylphenylglycidate follows similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Ethyl 3-methyl-3-phenylglycidate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydroxide ions, amines, thiols

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of ethyl methylphenylglycidate.

Scientific Research Applications

Ethyl 3-methyl-3-phenylglycidate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-methyl-3-phenylglycidate can be compared with other similar compounds, such as:

    Methyl methylphenylglycidate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl phenylglycidate: Lacks the methyl group on the epoxide ring.

    Ethyl cinnamate: Contains a cinnamate group instead of the epoxide ring.

This compound is unique due to its specific combination of ester and epoxide functional groups, which contribute to its distinctive aroma and reactivity .

Properties

IUPAC Name

ethyl 3-methyl-3-phenyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-14-11(13)10-12(2,15-10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKRYVGRPXFFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Record name 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20689
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020591
Record name Ethyl methylphenylglycidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

3-methyl-3-phenylglycidic acid ethyl ester is a clear, colorless to yellowish liquid with a strawberry-like odor. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to light-yellow liquid with a strong odor like fruit or berries; [HSDB] Colorless liquid; [MSDSonline], Colourless to pale yellow liquid; Strong fruity aroma suggestive of strawberry
Record name 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20689
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl methylphenylglycidate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5244
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ethyl methylphenylglycidate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1567/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

522 to 527 °F at 760 mmHg (NTP, 1992), 272-275 °C, 272.00 to 275.00 °C. @ 760.00 mm Hg
Record name 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20689
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL METHYLPHENYLGLYCIDATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenylmethylglycidic ester
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031729
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

greater than 200 °F (NTP, 1992), 134 °C
Record name 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20689
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL METHYLPHENYLGLYCIDATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), SOL IN 3 VOLUMES OF 60% ALCOHOL, 1:3 & MORE IN 70% ALCOHOL; 1:2 IN 80% ALC; INSOL IN WATER; SOL IN MOST ORGANIC SOLVENTS, Insoluble in water, glycerol; Soluble in propylene glycol, fixed oils, Soluble (in ethanol)
Record name 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20689
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL METHYLPHENYLGLYCIDATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl methylphenylglycidate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1567/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.104 to 1.123 at 68 °F (NTP, 1992), 1.0442 @ 20 °C, 1.086-1.096
Record name 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20689
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL METHYLPHENYLGLYCIDATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl methylphenylglycidate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1567/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Color/Form

COLORLESS TO PALE-YELLOW LIQUID

CAS No.

77-83-8, 19464-95-0
Record name 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20689
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl 3-methyl-3-phenylglycidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl methylphenylglycidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl-3-methyl-3-phenylglycidate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fraeseol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl methylphenylglycidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,3-epoxy-3-phenylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL METHYLPHENYLGLYCIDATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenylmethylglycidic ester
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031729
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methyl-3-phenylglycidate
Reactant of Route 2
Ethyl 3-methyl-3-phenylglycidate
Reactant of Route 3
Ethyl 3-methyl-3-phenylglycidate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-methyl-3-phenylglycidate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-methyl-3-phenylglycidate
Reactant of Route 6
Ethyl 3-methyl-3-phenylglycidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.